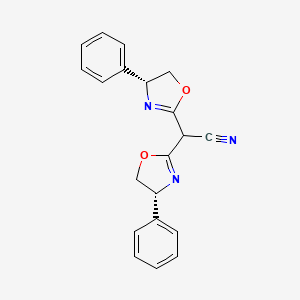![molecular formula C23H30O2 B13647846 4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl, featuring a decyloxy group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-carbaldehyde with decanol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The aldehyde group in 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to potential biological activity. The decyloxy group contributes to the compound’s hydrophobicity, affecting its interactions with biological membranes and other hydrophobic molecules .
Comparaison Avec Des Composés Similaires
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its nitrile or alcohol counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C23H30O2 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-(4-decoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17,19H,2-9,18H2,1H3 |
Clé InChI |
PXFSZXVETNSESD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



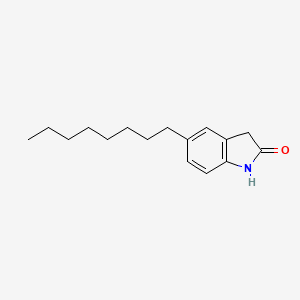
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/no-structure.png)
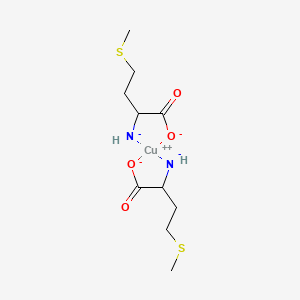
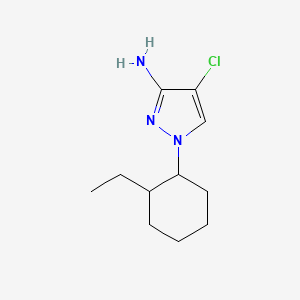

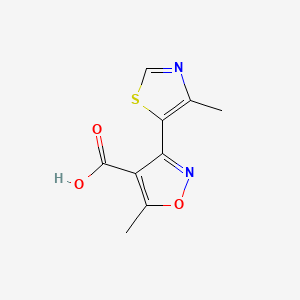
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
